molecular formula C12H22O11 B1233341 D-glucopyranosyl-(1->4)-aldehydo-D-mannose

D-glucopyranosyl-(1->4)-aldehydo-D-mannose

Cat. No. B1233341
M. Wt: 342.3 g/mol
InChI Key: DKXNBNKWCZZMJT-IEGVJGBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-glucopyranosyl-(1->4)-aldehydo-D-mannose is a D-glucosyl-(1->4)-D-mannose.

Scientific Research Applications

Synthesis and Structure Analysis

  • The synthesis of D-glucopyranosyl-D-mannose and its structural confirmation using techniques like NMR and mass spectroscopy has been a significant area of research. Studies have explored the synthesis of various disaccharides, including D-glucopyranosyl-D-mannose, from different sugar precursors using specific enzymes like cellobiose phosphorylase (Tariq & Hayashi, 1995).

Chemical Transformation and Degradation Studies

  • Research has been conducted on the rates of isomerization, epimerization, and degradation reactions of compounds like D-glucopyranosyl-D-mannose in alkaline systems. This includes studying the kinetics of transformation and degradation reactions in specific conditions (Maclaurin & Green, 1969).

Structural Studies in Natural Products

  • Studies on natural products like glucomannan from various sources have provided insights into the structural composition of these substances. These studies have revealed the presence of D-glucopyranosyl and D-mannopyranosyl residues, contributing to our understanding of complex natural polysaccharides (Gupta, Sen, & Day, 1976).

Enzymatic Reactions and Epimerization

  • The enzymatic conversion of sugars, including the epimerization of disaccharides like D-glucopyranosyl-D-mannose, has been explored. Studies have analyzed how enzymes like Ruminococcus albus epimerase can convert specific sugars, providing insights into biochemical transformations (Tyler & Leatherwood, 1967).

Biochemical Properties and Applications

  • Research into the structural features and potential bioactive properties of polysaccharides containing D-glucopyranosyl-D-mannose units has been conducted. These studies often focus on the antioxidative and health-related properties of these compounds, highlighting their potential applications in functional foods and dietary supplements (Yan et al., 2013).

properties

Product Name

D-glucopyranosyl-(1->4)-aldehydo-D-mannose

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12?/m1/s1

InChI Key

DKXNBNKWCZZMJT-IEGVJGBQSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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